L-658758 Exhibits Equivalent In Vivo Efficacy to Structurally Unrelated Inhibitors in a Canine Ischemia-Reperfusion Model
In a direct head-to-head study in an isolated canine gracilis muscle model, L-658758 was compared against two structurally unrelated elastase inhibitors, eglin C and MAAPV. All three compounds were administered at the onset of reperfusion and assessed for their ability to attenuate ischemia-reperfusion-induced increases in microvascular permeability [1].
| Evidence Dimension | Reduction in microvascular permeability (1 - sigma) |
|---|---|
| Target Compound Data | 0.21 ± 0.03 |
| Comparator Or Baseline | Eglin C: 0.21 ± 0.01; MAAPV: 0.22 ± 0.02; Ischemia-Reperfusion (IR) alone: 0.39 ± 0.02 |
| Quantified Difference | 46% reduction from IR alone; no significant difference between the three inhibitors (p>0.05) |
| Conditions | Isolated canine gracilis muscle subjected to 4 h ischemia and 0.5 h reperfusion; inhibitors administered at onset of reperfusion. |
Why This Matters
This direct comparison demonstrates that L-658758 provides equivalent in vivo efficacy to other research-grade elastase inhibitors, establishing it as a valid tool for validating target engagement in this specific disease model.
- [1] Carden DL, Smith JK, Korthuis RJ. Protease inhibition attenuates microvascular dysfunction in postischemic skeletal muscle. Am J Physiol. 1996;271(5 Pt 2):H1947-52. View Source
